molecular formula C9H9Cl2NO2 B1303849 2,4-dichloro-N-(2-hydroxyethyl)benzamide CAS No. 20656-08-0

2,4-dichloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B1303849
CAS No.: 20656-08-0
M. Wt: 234.08 g/mol
InChI Key: XLDWVZONXJRQIQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxyethyl)benzamide ( 20656-08-0) is a chemical compound with the molecular formula C 9 H 9 Cl 2 NO 2 and a molecular weight of 234.08 g/mol . This benzamide derivative serves as a versatile building block in organic and medicinal chemistry research. Its structure, featuring both amide and hydroxyl functional groups, makes it a valuable intermediate for synthesizing more complex molecules, such as acylthiourea derivatives . Researchers utilize this compound to explore non-covalent interactions, like hydrogen bonding, which are critical in crystal engineering and the design of supramolecular structures . Studies on closely related 2,4-dichlorobenzamide compounds have demonstrated significant in vitro biological activities, including antioxidant and cytotoxic properties, making them subjects of interest in pharmacological research . The molecular structure and intermolecular interactions of such compounds are often confirmed and analyzed using single-crystal X-ray diffraction . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle the material according to laboratory safety protocols. Molecular Information: - CAS Number: 20656-08-0 - Molecular Formula: C 9 H 9 Cl 2 NO 2 - Molecular Weight: 234.08 g/mol - SMILES: O=C(NCCO)C1=CC=C(Cl)C=C1Cl

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDWVZONXJRQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377418
Record name 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20656-08-0
Record name 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro N 2 Hydroxyethyl Benzamide and Its Derivatives

Direct Synthesis Approaches to 2,4-Dichloro-N-(2-hydroxyethyl)benzamide

The most direct and common method for the synthesis of this compound is through the amidation of 2,4-dichlorobenzoyl chloride with ethanolamine (B43304). This reaction is a classic example of nucleophilic acyl substitution.

The amidation reaction to form this compound typically proceeds by reacting 2,4-dichlorobenzoyl chloride with ethanolamine. The reaction is often carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used for this purpose. The reaction is generally exothermic and may require cooling to control the reaction rate and minimize side products.

Optimal conditions for similar amidation reactions often involve the slow, dropwise addition of the acyl chloride to a cooled solution of the amine and base. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours to ensure completion. The product can then be isolated by extraction and purified by recrystallization.

A general reaction scheme is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

ParameterOptimized Condition
Solvent Dichloromethane, Tetrahydrofuran
Base Triethylamine, Pyridine
Temperature 0°C to Room Temperature
Reaction Time 2-16 hours
Purification Recrystallization

The primary starting materials for this synthesis are 2,4-dichlorobenzoyl chloride and ethanolamine. 2,4-Dichlorobenzoyl chloride serves as the electrophilic acylating agent. It can be prepared from 2,4-dichlorobenzoic acid by reaction with thionyl chloride or oxalyl chloride. Ethanolamine provides the nucleophilic amino group that attacks the carbonyl carbon of the acyl chloride. The presence of a base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the ethanolamine, rendering it non-nucleophilic. The choice of solvent is also important; it must be inert to the reactants and capable of dissolving both the starting materials and intermediates.

Starting Material/ReagentRole in the Reaction
2,4-Dichlorobenzoyl Chloride Electrophilic acylating agent
Ethanolamine Nucleophile
Triethylamine/Pyridine Base (HCl scavenger)
Dichloromethane/THF Inert solvent

Synthesis of Structurally Related Benzamide (B126) Analogues

The versatile benzamide scaffold of this compound allows for the synthesis of a wide range of structurally related analogues with diverse functional groups.

Thiourea (B124793) and carbamothioyl benzamide derivatives can be synthesized from 2,4-dichlorobenzoyl isothiocyanate. This intermediate is typically prepared by the reaction of 2,4-dichlorobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate. The resulting isothiocyanate is a versatile building block for the synthesis of thiourea derivatives.

For instance, the reaction of 2,4-dichlorobenzoyl isothiocyanate with (ethylamino)ethanol in acetone (B3395972) yields 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. nih.gov The reaction is typically carried out under reflux conditions. nih.gov

Reactant 1Reactant 2Product
2,4-Dichlorobenzoyl Isothiocyanate(Ethylamino)ethanol2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide

Similarly, other thiourea derivatives can be prepared by reacting the isothiocyanate with various primary or secondary amines.

The benzamide structure can serve as a precursor for the synthesis of compounds containing heterocyclic rings. A common strategy involves the modification of a functional group on the benzamide or the use of a benzamide derivative in a cyclization reaction. For example, a related benzoyl chloride can be used to synthesize benzamides linked to heterocyclic rings like 1,2,4-oxadiazole (B8745197). mdpi.com

In a multi-step synthesis, a substituted benzoic acid can be converted to its corresponding acyl chloride, which is then reacted with an appropriate amine-containing heterocycle. mdpi.com Alternatively, a functional group on the benzamide itself can be transformed into a heterocyclic ring.

While no specific polymers of this compound are reported, the presence of the hydroxyl group offers a potential handle for polymerization. This could be achieved through condensation polymerization reactions. For instance, the hydroxyl group could react with a dicarboxylic acid or its derivative to form a polyester. Alternatively, it could react with a diisocyanate to form a polyurethane.

Another approach would be to synthesize a diamine derivative of the benzamide, which could then be used in the synthesis of polyamides. For example, if the hydroxyl group were converted to an amino group, the resulting diamine could be polymerized with a diacyl chloride.

The incorporation of the 2,4-dichlorobenzamide (B1293658) moiety into a polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, or biological activity.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound, a substituted benzamide, is typically achieved through the acylation of an amine with an acyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, has been the subject of extensive mechanistic studies to understand the precise steps involved in amide bond formation and the factors that influence reaction outcomes.

The formation of the amide bond between 2,4-dichlorobenzoyl chloride and ethanolamine (2-hydroxyethylamine) proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org This multi-step process is initiated by the nucleophilic nature of the amine and the electrophilic character of the acyl chloride's carbonyl carbon.

The key stages of the mechanism are as follows:

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the ethanolamine molecule attacking the electron-deficient carbonyl carbon of 2,4-dichlorobenzoyl chloride. iitk.ac.indoubtnut.com The high electronegativity of both the oxygen and chlorine atoms attached to the carbonyl carbon renders it highly susceptible to nucleophilic attack. chemguide.co.uk

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. In this state, the carbon-oxygen double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom, having donated its electrons, bears a positive charge. doubtnut.com

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to a more stable state. The pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group. chemguide.co.uklibretexts.org

Deprotonation: The final step involves the removal of a proton from the positively charged nitrogen atom to yield the neutral amide product. This deprotonation is typically carried out by a base present in the reaction mixture, which could be another molecule of ethanolamine or an added base such as sodium hydroxide (B78521) or pyridine. chemguide.co.ukyoutube.com The base also serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.comcollegedunia.com

The kinetics and solvent system of the benzamide formation are critical factors that govern the reaction's efficiency, rate, and yield. The Schotten-Baumann reaction is characteristically rapid, often described as vigorous, especially with reactive acyl chlorides and primary amines. libretexts.org

Solvent Effects: The Schotten-Baumann reaction is classically performed in a two-phase solvent system, which plays a crucial role in the reaction's success. iitk.ac.incollegedunia.comwikipedia.org This typically consists of an organic solvent and water. lscollege.ac.in

Organic Phase: The reactants (2,4-dichlorobenzoyl chloride and ethanolamine) and the final amide product are primarily soluble in the organic phase, such as dichloromethane or diethyl ether. lscollege.ac.inwikipedia.org

Aqueous Phase: The base (e.g., sodium hydroxide) is dissolved in the aqueous phase. Its role is to neutralize the hydrochloric acid generated during the reaction, preventing it from protonating the unreacted amine, which would render the amine non-nucleophilic and halt the reaction. collegedunia.comlscollege.ac.in

The use of a biphasic system effectively separates the acid neutralization process from the main organic reaction, allowing the amide formation to proceed to completion. The choice of an aprotic organic solvent is common, as it readily dissolves the reactants without interfering with the reaction mechanism. fishersci.it Studies have explored various solvents, including the bio-based solvent Cyrene™, demonstrating that amide formation proceeds rapidly in different solvent environments. hud.ac.uk The efficiency of stirring is also a critical parameter in biphasic systems to ensure adequate mixing and facilitate the reaction at the interface of the two liquid phases.

The following table summarizes key findings from studies on the conditions affecting benzamide formation.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization of 2,4-Dichloro-N-(2-hydroxyethyl)benzamide

Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and connectivity of this compound. While comprehensive experimental spectra for this specific compound are not widely published, its characteristic spectral features can be reliably predicted based on the analysis of its constituent chemical moieties.

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule.

Proton (¹H) NMR: The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show three protons on the dichlorinated benzene (B151609) ring. The proton at position 6 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 3 as a doublet. The ethyl group would produce two signals, each a triplet, corresponding to the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) and the methylene group adjacent to the hydroxyl group (CH₂-O). The amide (N-H) and hydroxyl (O-H) protons would each appear as broad singlets, which are exchangeable with D₂O.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would show nine distinct signals. Six signals would correspond to the aromatic carbons of the dichlorobenzene ring, with the carbons bearing the chloro-substituents shifted downfield. One signal would represent the carbonyl carbon (C=O) of the amide group, typically found in the 165-170 ppm range. The remaining two signals would correspond to the two methylene carbons of the hydroxyethyl (B10761427) side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values for analogous structures.

Atom Type Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Aromatic CHH-3, H-5, H-67.3 - 7.8d, dd, d127 - 136
Amide NHN-H8.0 - 8.5br sN/A
MethyleneN-CH₂3.5 - 3.7t~43
MethyleneCH₂-OH3.7 - 3.9t~61
Hydroxyl OHO-HVariablebr sN/A
Aromatic C-ClC-2, C-4N/AN/A130 - 138
Aromatic C-C=OC-1N/AN/A~135
Carbonyl C=OC=ON/AN/A~167

d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet

Vibrational spectroscopy confirms the presence of key functional groups through their characteristic absorption or scattering of infrared radiation. The IR and Raman spectra are expected to be complementary. Key vibrational modes for this compound include a broad O-H stretching band for the alcohol, an N-H stretching band for the secondary amide, and a strong C=O stretching absorption (Amide I band). The aromatic ring will show C-H and C=C stretching vibrations, while the C-Cl bonds will have characteristic absorptions in the fingerprint region.

Table 2: Predicted Vibrational Modes for this compound Predicted data based on characteristic group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
O-H (Alcohol)Stretching3200 - 3500Strong, Broad
N-H (Amide)Stretching3100 - 3300Medium
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium
C=O (Amide I)Stretching1640 - 1680Strong
N-H (Amide II)Bending1510 - 1570Medium
Aromatic C=CStretching1450 - 1600Medium-Weak
C-O (Alcohol)Stretching1050 - 1150Medium
C-ClStretching600 - 800Strong

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉Cl₂NO₂), the molecular weight is 234.08 g/mol . The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern would show peaks at m/z 233 (M⁺ for ²³⁵Cl), 235 (M⁺ for ¹³⁵Cl¹³⁷Cl), and 237 (M⁺ for ²³⁷Cl) in an approximate ratio of 9:6:1.

Key fragmentation pathways for benzamides typically involve cleavage of the bonds adjacent to the carbonyl group. researchgate.netlibretexts.org Predicted fragmentation for this molecule includes:

Formation of the dichlorobenzoyl cation: Cleavage of the C-N bond would yield a stable 2,4-dichlorobenzoyl cation at m/z 173 (with an isotopic peak at 175), which is often a base peak.

Loss of CO: The dichlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 2,4-dichlorophenyl cation at m/z 145 (with isotopic peaks at 147 and 149).

Side-chain fragmentation: Cleavage of the C-C bond in the side chain could lead to the loss of a CH₂OH radical, resulting in a fragment ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation patterns for amides and chlorinated compounds.

m/z (for ³⁵Cl) Isotopic Pattern (m/z) Predicted Fragment Ion Formation Pathway
233233/235/237[C₉H₉Cl₂NO₂]⁺Molecular Ion (M⁺)
173173/175/177[C₇H₃Cl₂O]⁺M⁺ - •N(H)CH₂CH₂OH
145145/147/149[C₆H₃Cl₂]⁺[C₇H₃Cl₂O]⁺ - CO
44N/A[C₂H₆N]⁺[CH₂=NHCH₂]⁺

Solid-State Structural Determination by X-ray Crystallography

While the crystal structure for this compound itself is not available, detailed analysis of the closely related derivative, 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide , provides significant insight into the conformational preferences and intermolecular interactions characteristic of this class of compounds.

The crystal structure of 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. The analysis reveals that the dichlorobenzoyl group adopts a cis conformation relative to the thiono (C=S) group across the C-N bond. nih.gov However, the molecule is not planar; the dichlorobenzene ring and the thiourea (B124793) moiety are significantly twisted, with a dihedral angle of 75.41(8)°. nih.gov

Table 4: Crystal Data and Structure Refinement for 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide Data obtained from crystallographic studies. nih.gov

Parameter Value
Chemical FormulaC₁₂H₁₄Cl₂N₂O₂S
Formula Weight321.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.9712 (4)
b (Å)10.6989 (6)
c (Å)19.3288 (10)
β (°)96.441 (2)
Volume (ų)1432.52 (14)
Z (molecules/unit cell)4
Temperature (K)300
R-factor0.040

The crystal packing of 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide is dominated by a network of hydrogen bonds. nih.gov An intramolecular hydrogen bond is observed between the amide hydrogen (N1-H1A) and the hydroxyl oxygen atom (O2), forming a stable six-membered ring-like structure. nih.gov

In addition to this intramolecular interaction, intermolecular hydrogen bonds dictate the packing in the crystal lattice. The hydroxyl group acts as a hydrogen bond donor to both the thiono sulfur atom (O2-H2A···S1) and the carbonyl oxygen atom (O2-H2A···O1) of an adjacent molecule. nih.gov This network of intermolecular hydrogen bonds links the molecules into one-dimensional chains that extend along the b-axis of the crystal. nih.gov

Table 5: Hydrogen Bond Geometry (Å, °) for 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide Data obtained from crystallographic studies. nih.gov

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
N1—H1A···O20.861.992.796 (3)155Intramolecular
O2—H2A···S10.81 (3)2.75 (3)3.438 (2)143 (3)Intermolecular
O2—H2A···O10.81 (3)2.25 (3)2.920 (3)140 (3)Intermolecular

D = donor atom; H = hydrogen atom; A = acceptor atom

Despite a comprehensive search for scientific literature, no detailed experimental or computational studies specifically elucidating the crystal structure, conformational preferences, or intramolecular hydrogen bonding of this compound are publicly available.

Therefore, the requested section "3.2.3. Examination of Intramolecular Hydrogen Bonds and Conformational Preferences," which requires detailed research findings and data tables, cannot be generated at this time.

To provide a scientifically accurate and well-supported analysis as stipulated by the instructions, data from techniques such as single-crystal X-ray diffraction, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, or peer-reviewed computational modeling would be necessary. Such data would allow for a thorough examination of:

Key Torsion Angles: Defining the spatial arrangement of the 2,4-dichlorobenzoyl group relative to the N-(2-hydroxyethyl) side chain.

Intramolecular Hydrogen Bonds: The potential formation of a hydrogen bond between the amide proton (N-H) or the hydroxyl proton (O-H) and a suitable acceptor atom, such as the carbonyl oxygen or the hydroxyl oxygen. This would be characterized by specific bond lengths and angles.

Conformational Isomers: The presence and relative energies of different conformers in solid state or in solution.

Without access to these specific research findings for this compound, any discussion would be purely speculative and would not meet the required standards of a professional and authoritative article.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular geometry, and vibrational modes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(2d,p) basis set, are employed to optimize the molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn

Theoretical calculations of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For N-(2,4-Dichlorophenyl)benzamide, a related compound, vibrational wavenumbers have been calculated using the HF/6-31G* level of theory. orientjchem.org

Typically, a scaling factor is applied to the calculated frequencies to correct for systematic errors arising from the theoretical approximations and the neglect of anharmonicity. orientjchem.org For 2,4-dichloro-N-(2-hydroxyethyl)benzamide, characteristic vibrational modes would include N-H stretching, C=O stretching of the amide group, C-Cl stretching, and O-H stretching from the hydroxyethyl (B10761427) group. For example, N-H stretching vibrations in similar amides typically appear in the 3300-3500 cm⁻¹ region. scirp.org The correlation between the computed and experimentally observed frequencies provides a powerful tool for structural elucidation.

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity. Key descriptors for this compound include the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and the count of hydrogen bond donors and acceptors.

These descriptors are crucial for predicting a molecule's pharmacokinetic properties, such as absorption and distribution. A higher TPSA is often associated with lower membrane permeability. LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The hydrogen bond donors and acceptors are critical for molecular recognition and binding to biological targets.

DescriptorDefinitionSignificance
TPSA Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. ijpsr.com
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Measures the lipophilicity or hydrophobicity of a molecule, affecting solubility and membrane permeability. researchgate.net
Hydrogen Bond Donors Number of hydrogen atoms attached to electronegative atoms (O, N).Crucial for forming hydrogen bonds with biological targets, influencing binding affinity. readthedocs.io
Hydrogen Bond Acceptors Number of electronegative atoms (O, N) with lone pairs.Essential for accepting hydrogen bonds from biological targets, contributing to binding specificity. readthedocs.io

Conformational Analysis through Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds in its N-(2-hydroxyethyl) side chain, understanding its conformational preferences is key to understanding its interactions with biological targets.

Molecular Docking Studies for Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein or other biological target.

For derivatives of 2,4-dichlorobenzamide (B1293658), docking studies have been performed to explore their potential as inhibitors of various enzymes. For instance, a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was identified as a potential inhibitor of dihydrofolate reductase (DHFR) through molecular docking. mdpi.com Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. researchgate.net For this compound, the hydroxyl group and the amide group are likely to be important sites for forming hydrogen bonds, while the dichlorophenyl ring can engage in hydrophobic or halogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Predictive Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are built using calculated molecular descriptors to predict the activity of new, untested compounds.

For various classes of benzamide derivatives, QSAR studies have been conducted to identify the key structural features required for their biological effects, such as anti-leukotriene or antibacterial activity. nih.govacs.org The models often highlight the importance of electronic properties (influenced by substituents like chlorine), lipophilicity (LogP), and steric factors. ijpsr.com Descriptors such as TPSA, LogP, molar refractivity, and various topological indices are commonly used to build predictive QSAR models using statistical methods like multiple linear regression (MLR). ijpsr.comresearchgate.net A successful QSAR model can guide the design of more potent analogs of this compound by predicting how changes to its structure will affect its activity.

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Activity Investigations

Antibacterial Efficacy and Spectrum of Activity (In Vitro)

No studies detailing the in vitro antibacterial efficacy or the spectrum of activity for 2,4-dichloro-N-(2-hydroxyethyl)benzamide against various bacterial strains were found.

Antifungal Efficacy and Spectrum of Activity (In Vitro)

There is no available research on the in vitro antifungal efficacy or the spectrum of activity of this compound against fungal pathogens.

Antimalarial Activity Screening (In Vitro)

Inhibition of Plasmodium falciparum Growth

No data from in vitro screening assays assessing the inhibitory effect of this compound on the growth of Plasmodium falciparum could be located.

Studies on β-Hematin Inhibition

There are no published studies investigating the ability of this compound to inhibit β-hematin formation, a key mechanism for many antimalarial drugs.

Enzyme Inhibition Studies and Mechanistic Elucidation

No research was found that explored the potential of this compound to act as an inhibitor of any specific enzymes, nor were there any studies elucidating its potential mechanisms of biological action.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

A review of published scientific literature did not yield specific data on the in vitro inhibitory activity of this compound against the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While the broader class of benzamide (B126) derivatives has been investigated for cholinesterase inhibition, specific findings for this compound are not documented.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

There is no specific in vitro data available in the scientific literature regarding the inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) by this compound. NAAA is a cysteine amidase responsible for the hydrolysis of bioactive lipids like palmitoylethanolamide (B50096) (PEA). researchgate.netescholarship.org Although NAAA is a target for anti-inflammatory agents, the activity of this specific compound has not been reported. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

The potential for this compound to act as an inhibitor of Dihydrofolate Reductase (DHFR) has not been specifically documented in available research. DHFR is a crucial enzyme for cell proliferation and a target for various therapeutic agents. mdpi.comnih.gov While other benzamide-containing molecules have been modeled and studied as potential DHFR inhibitors, experimental data for this compound is absent from the current body of literature. nih.govmdpi.com

Carbonic Anhydrase Inhibition

Specific studies detailing the in vitro inhibitory effects of this compound on carbonic anhydrase isoforms are not found in the reviewed literature. Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for several conditions.

Proposed Mechanisms of Enzyme Inhibition (e.g., Acylation Mechanisms)

Without confirmed inhibitory activity against specific enzymes, the mechanism of action for this compound remains speculative. For enzyme inhibition by related bioactive compounds, mechanisms can involve the formation of covalent bonds with the enzyme's active site. One such proposed mechanism is acylation, where the inhibitor transfers its acyl group to a nucleophilic residue (like serine, threonine, or cysteine) in the enzyme's active site, leading to irreversible inactivation. However, whether this compound operates through this or any other mechanism is undetermined.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications.

Impact of Substituent Modifications on Biological Efficacy

Specific SAR studies for this compound are not available in the scientific literature. However, a hypothetical SAR investigation for this compound would involve the systematic modification of its core structures to determine the effect on biological efficacy. Key areas for modification would include:

The Dichlorophenyl Ring: The position and nature of the halogen substituents on the phenyl ring are critical. Investigations would typically explore moving the chlorine atoms to other positions (e.g., 2,5-, 3,4-, 3,5-) or replacing them with other electron-withdrawing or electron-donating groups (e.g., fluorine, bromine, methyl, nitro) to assess the impact on target binding and activity.

The N-(2-hydroxyethyl) Side Chain: The length and functionality of this side chain would be another focus. Modifications could include altering the length of the alkyl chain, changing the position of the hydroxyl group, or replacing it with other functional groups like an amine or a thiol. Such changes would probe the importance of the side chain's size, polarity, and hydrogen-bonding capability for interacting with a target enzyme.

These systematic modifications help to build a comprehensive understanding of the chemical features essential for the molecule's biological activity.

Table of Mentioned Compounds

Compound Name
This compound

Spatial and Electronic Requirements for Ligand-Target Interactions

The spatial and electronic characteristics of this compound are critical determinants of its potential interactions with biological targets. The arrangement of its functional groups dictates its ability to form effective bonds and fit into the binding sites of proteins or enzymes.

The 2,4-dichloro substitution on the benzene (B151609) ring plays a significant role in defining the electronic nature of the aromatic system. The chlorine atoms are electron-withdrawing groups, which can influence the molecule's ability to participate in π-π stacking or other electronic interactions with target macromolecules. The positions of these chlorine atoms are also crucial. For instance, in a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the 2,4-dichloro substitution pattern on the benzene ring was found to be a key feature for its activity. nih.gov The specific positioning of these halogen atoms can create a distinct electrostatic potential surface that is recognized by the target's binding pocket.

The N-(2-hydroxyethyl) group introduces a flexible side chain with a terminal hydroxyl group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for anchoring the ligand to its target. The introduction of a hydroxyethyl (B10761427) fragment can influence supramolecular interactions with biomolecules and potentially enhance biological activities. nih.gov The flexibility of the ethyl linker allows the hydroxyl group to orient itself optimally within the binding site to form strong hydrogen bonds. The presence of the amide linkage is also significant, as the -NHCO- group is characteristic of many biologically active compounds and can participate in hydrogen bonding. mdpi.com

Correlation between Physicochemical Factors and Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target site. For this compound, key factors include lipophilicity, solubility, and the presence of specific functional groups.

Lipophilicity, often expressed as log P, is a critical parameter for a drug's ability to cross biological membranes. The two chlorine atoms on the benzene ring increase the lipophilicity of the molecule. In a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, lipophilicity was found to have a major effect on their pharmacological activity, as it governs passive transport across membranes. mdpi.com However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown. The N-(2-hydroxyethyl) side chain, with its polar hydroxyl group, helps to balance the lipophilicity of the dichlorinated ring, potentially improving the compound's pharmacokinetic properties.

The relationship between the chemical structure and biological activity is further illustrated by the diverse activities observed in various benzamide derivatives. For example, salicylanilides (2-hydroxy-N-phenylbenzamides) exhibit a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal actions. mdpi.com The nature and position of substituents on both the phenyl rings and the amide nitrogen significantly influence the type and potency of the biological activity.

The following table summarizes the structure-activity relationships observed in related benzamide derivatives, which can provide insights into the potential activities of this compound.

Compound/SeriesKey Structural FeaturesObserved Biological ActivityReference
5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesChloro-substituted salicylanilide (B1680751) core with amino acid side chainsAntimycobacterial, antifungal, antibacterial activities; inhibition of photosynthetic electron transport. Activity correlated with lipophilicity. mdpi.com
1,2,4-Oxadiazole-Based Bio-isosteres of BenzamidesReplacement of the amide bond with a 1,2,4-oxadiazole (B8745197) ringFungicidal activity, particularly against Botrytis cinereal. nih.gov
N-BenzylbenzamidesN-benzyl substituent on the benzamideDual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org
2-Phenoxybenzamides2-phenoxy substituent on the benzamide ringAntiplasmodial activity against Plasmodium falciparum. mdpi.com

These examples underscore the importance of specific structural motifs in determining the biological activity of benzamide derivatives. The 2,4-dichloro substitution in the subject compound is a common feature in many bioactive molecules, often contributing to enhanced potency. The N-(2-hydroxyethyl) moiety provides a handle for polar interactions and can modulate the compound's pharmacokinetic profile. Therefore, it is plausible that this compound could exhibit a range of biological activities, potentially including antimicrobial or antifungal properties, among others. The precise nature and potency of these activities would need to be confirmed through direct in vitro and in vivo studies.

Synthetic Applications and Derivative Development

Role of 2,4-Dichloro-N-(2-hydroxyethyl)benzamide as a Synthetic Intermediate

The primary role of this compound in synthetic chemistry lies in its ability to act as a precursor for various heterocyclic structures. The presence of both a nucleophilic hydroxyl group and an amide linkage within the same molecule allows for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings.

Utility in the Preparation of Complex Heterocyclic Systems

A key application of this compound is in the synthesis of 2-oxazolines. The intramolecular cyclization of N-(2-hydroxyethyl)amides is a well-established method for the formation of the oxazoline ring. This transformation can be achieved through various dehydrative cyclization methods, which involve the activation of the hydroxyl group to facilitate nucleophilic attack by the amide oxygen.

Several reagents and conditions have been reported for the efficient cyclization of N-(2-hydroxyethyl)benzamides to their corresponding 2-oxazolines. For instance, the use of triflic acid (TfOH) has been shown to promote this dehydrative cyclization under mild conditions, generating water as the only byproduct. This method is notable for its tolerance of various functional groups.

Another approach involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides. This one-pot process proceeds at high temperatures in the presence of an acid scavenger like calcium oxide (CaO) and is suitable for both aliphatic and aromatic benzamides. Additionally, the use of solid inorganic borates as catalysts at elevated temperatures has been patented as an improved method for this cyclodehydration, leading to higher yields of the desired 2-oxazoline.

The resulting 2-(2,4-dichlorophenyl)-2-oxazoline is itself a versatile intermediate. The oxazoline ring can participate in various subsequent reactions, allowing for the construction of more complex, fused heterocyclic systems. While direct, specific examples of complex heterocyclic syntheses starting from this compound are not extensively detailed in readily available literature, the established reactivity of the resulting oxazoline opens avenues for such transformations. For example, 2-aryloxazolines are known to be precursors for various fused heterocyclic compounds through reactions that involve ring-opening or functionalization of the oxazoline moiety.

Design and Synthesis of Novel Benzamide-Based Analogues

The 2,4-dichlorobenzamide (B1293658) scaffold is a common feature in many biologically active molecules. Consequently, the modification of this compound to create novel analogues and hybrid molecules is an active area of research aimed at discovering compounds with enhanced or novel biological profiles.

Exploration of Diverse Linkers and Substituents for Targeted Synthesis

The design of novel benzamide-based analogues often involves the modification of the linker between the benzamide (B126) core and other chemical moieties, as well as the introduction of various substituents on the aromatic ring or the linker itself. While specific examples detailing the systematic exploration of linkers and substituents starting directly from this compound are not prevalent in the literature, the general principles of medicinal chemistry suggest several potential modifications.

The N-(2-hydroxyethyl) side chain offers a convenient handle for derivatization. For example, the hydroxyl group can be esterified or etherified to introduce a variety of functional groups. These modifications can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can influence its biological activity.

Furthermore, the dichlorinated phenyl ring can be a site for further substitution, although the existing chlorine atoms can deactivate the ring towards electrophilic substitution. Alternatively, nucleophilic aromatic substitution could be explored under specific conditions. The introduction of different substituents on the aromatic ring can modulate the electronic properties of the molecule and provide additional points of interaction with biological targets.

A summary of potential modifications to the this compound scaffold is presented in the table below.

Modification Site Potential Modification Purpose
N-(2-hydroxyethyl) side chainEsterification, Etherification, OxidationIntroduce new functional groups, alter physicochemical properties
Amide N-HAlkylation, AcylationModify hydrogen bonding capacity and steric bulk
Aromatic RingFurther substitution (if feasible)Modulate electronic properties and target interactions

Development of Hybrid Molecules with Potential Enhanced Biological Profiles

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single molecule. This approach can lead to hybrid compounds with improved affinity and efficacy, a better side-effect profile, or a dual mode of action.

The this compound structure can serve as a building block for the creation of such hybrid molecules. The N-(2-hydroxyethyl) side chain provides a reactive site for conjugation with other pharmacophoric moieties. For instance, the hydroxyl group could be used to form an ester or ether linkage with another biologically active molecule, such as an anti-inflammatory agent, an antimicrobial compound, or a peptide.

While specific examples of hybrid molecules derived directly from this compound are not extensively documented, the literature contains numerous examples of benzamide-based hybrids. These studies demonstrate the feasibility of incorporating the benzamide scaffold into larger, more complex molecules with the aim of achieving synergistic or enhanced biological effects. For example, benzamides have been hybridized with pyrazole derivatives, 1,2,4-oxadiazoles, and various other heterocyclic systems to generate compounds with a range of pharmacological activities.

The development of hybrid molecules from this compound would follow a similar rationale, leveraging its established chemical reactivity to link it to other pharmacophores and thereby explore new regions of chemical space for potential therapeutic agents.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 2,4-Dichloro-N-(2-hydroxyethyl)benzamide

The current academic research landscape for this compound is relatively nascent, with a limited number of studies focusing specifically on this compound. The existing literature primarily documents its synthesis and basic chemical properties. nih.govresearchgate.net Information regarding its biological activity and potential applications is not extensively available in peer-reviewed academic journals.

Research on the broader class of benzamides, however, is extensive and provides a solid foundation for postulating the potential areas of interest for this compound. Benzamide (B126) derivatives are recognized for their diverse pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.com Studies on related halogenated benzamides have shown that the nature and position of the halogen substituents on the phenyl ring can significantly influence the biological activity. mdpi.com

A study on a structurally similar compound, 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, provides insights into its crystal structure and molecular conformation. nih.gov This research highlights the importance of the hydroxyethyl (B10761427) group in forming intermolecular hydrogen bonds, which can be a crucial factor in receptor binding and biological activity.

The synthesis of this compound has been described, and its basic physicochemical properties are documented.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number20656-08-0 sigmaaldrich.com
Molecular Weight234.08 g/mol sigmaaldrich.com
Molecular FormulaC9H9Cl2NO2 sigmaaldrich.com
Melting Point128 - 130 °C sigmaaldrich.com
Physical FormSolid sigmaaldrich.com

Identification of Unexplored Research Avenues and Methodological Advancements

Given the limited specific research on this compound, numerous avenues for future investigation remain open. A primary area of unexplored research is the comprehensive evaluation of its biological activities. Based on the known pharmacological profiles of other benzamide derivatives, the following areas warrant investigation:

Antimicrobial Activity: Many benzamide derivatives have demonstrated potent antibacterial and antifungal properties. researchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease research.

Anticancer Activity: Substituted benzamides have been investigated as potential anticancer agents. nih.gov The dichlorinated phenyl ring in the target compound is a feature present in other bioactive molecules, suggesting that it could be a candidate for anticancer screening against various cancer cell lines.

Enzyme Inhibition: Benzamides are known to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase. nih.gov Investigating the inhibitory potential of this compound against these and other relevant enzymes could lead to the discovery of new therapeutic agents.

Methodological advancements in the synthesis of benzamides could also be applied to this compound. While conventional synthetic methods exist, newer, more efficient, and environmentally friendly approaches are continuously being developed. researchgate.netnih.gov These include the use of novel catalysts and green reaction conditions, which could improve the yield and purity of the compound while reducing the environmental impact of its synthesis. researchgate.net

Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could be employed to predict the biological targets of this compound and to design more potent analogs. nih.gov

Potential Impact of Benzamide Research on Broader Academic Disciplines

Research on benzamides, including potential future studies on this compound, has the potential to significantly impact several broader academic disciplines:

Pharmaceutical Chemistry: The discovery of new benzamide derivatives with potent and selective biological activities would directly contribute to the development of new therapeutic agents for a wide range of diseases. walshmedicalmedia.commdpi.com The structural simplicity and synthetic accessibility of the benzamide scaffold make it an attractive starting point for drug discovery programs. mdpi.com

Materials Science: Benzamide-containing polymers and materials are being explored for various applications. The ability of the amide group to form strong hydrogen bonds can be exploited to create self-assembling materials with unique properties. Research into the synthesis and characterization of polymers incorporating this compound could lead to the development of new functional materials.

The following table summarizes the diverse biological activities reported for various benzamide derivatives, highlighting the potential areas for future research on this compound.

Reported Biological Activities of Benzamide Derivatives
Biological ActivityExamples of Benzamide ScaffoldsPotential ApplicationReference
AntimicrobialVarious substituted benzamidesTreatment of bacterial and fungal infections researchgate.net
AnticancerN-substituted benzamidesOncology nih.gov
Anti-inflammatoryN-cyclohexyl substituted benzamidesTreatment of inflammatory disorders walshmedicalmedia.com
AnalgesicN-cyclohexyl substituted benzamidesPain management walshmedicalmedia.com
Enzyme InhibitionBenzenesulfonamides carrying benzamide moietyTreatment of glaucoma and Alzheimer's disease nih.gov
AntidiabeticPyrazole benzamide derivativesTreatment of type 2 diabetes nih.gov

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via alkylation of 4-chloroaniline with tert-butyldimethylsilane-protected glycolaldehyde, followed by benzoylation with 2,4-dichlorobenzoyl chloride and deprotection with HCl. Key parameters include:

  • Temperature control (e.g., ambient for alkylation, reflux for benzoylation).
  • Solvent selection (e.g., dichloromethane for purification via flash chromatography).
  • Protecting group strategy (tert-butyldimethylsilane ensures hydroxyl group stability) . For reproducibility, track reaction progress with TLC and use stoichiometric excess of benzoyl chloride (~1.2 equiv) to minimize side products.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • ¹H NMR : Assign peaks for the aromatic protons (δ 7.06–7.23 ppm), hydroxyethyl group (δ 3.88–4.07 ppm), and dichloro-substituted benzene .
  • ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 344.5 and fragmentation patterns (e.g., loss of NH₃ at m/z 326.2) .
  • IR Spectroscopy : Identify carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹).

Q. How can researchers verify the purity of this compound post-synthesis?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Compare retention times with standards. For rapid checks, TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization is sufficient .

Advanced Research Questions

Q. What computational methods are recommended to predict the compound’s reactivity or binding affinity in biological systems?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., Trypanosoma brucei enzymes) to model interactions. Prioritize docking scores < -7.0 kcal/mol for lead optimization .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing electrophilic substitution) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Example: Discrepancies in NMR splitting patterns may arise from rotameric equilibria in the hydroxyethyl group. Mitigation strategies:

  • Use variable-temperature NMR (25–60°C) to coalesce split peaks.
  • Compare with analogous compounds (e.g., 2,4-dichloro-N-ethyl derivatives) to isolate substituent effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify substituents (e.g., replace hydroxyethyl with aminopropyl) to assess impact on bioactivity .
  • Biological assays : Test against Trypanosoma brucei (IC₅₀ determination) and human cell lines (cytotoxicity) using dose-response curves (0.1–100 µM). Include positive controls (e.g., suramin for antitrypanosomal activity) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key steps:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Analyze dihedral angles between benzamide and hydroxyethyl groups to confirm planar vs. non-planar conformations .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar benzamide derivatives?

Variability in yields (e.g., 54–98% for N-(2-aminoethyl) analogs ) often stems from:

  • Protection/deprotection efficiency : Boc groups may hydrolyze incompletely under acidic conditions.
  • Purification methods : Flash chromatography (77% recovery ) vs. HPLC (higher purity but lower yield ). Mitigation: Optimize reaction scale (1–5 mmol) and use inline IR to monitor deprotection.

Methodological Resources

  • Synthesis Protocols : Refer to alkylation-benzoylation strategies in .
  • Spectroscopic Libraries : Compare with published ¹H NMR data for 2,4-dichloro-N-ethyl analogs .
  • Software : SHELX for crystallography , Gaussian for DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.